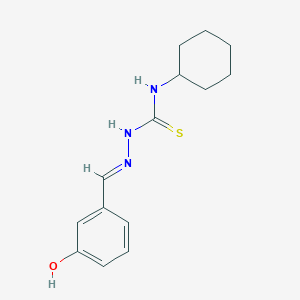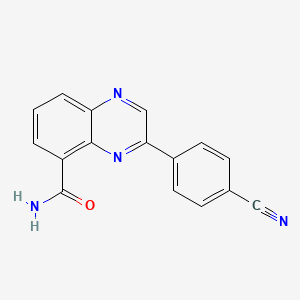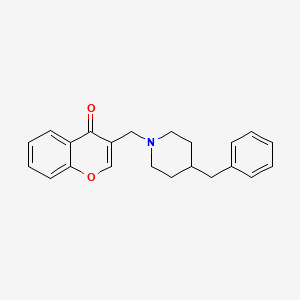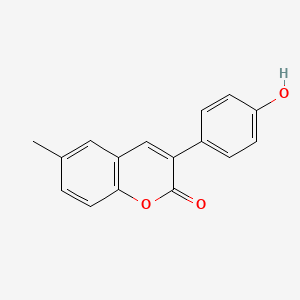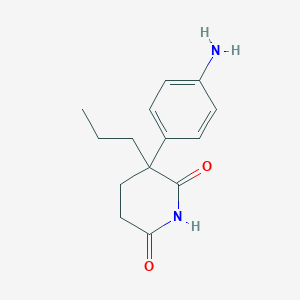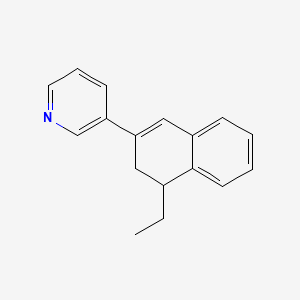
3-(4-Ethyl-3,4-dihydronaphthalen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethyl-3,4-dihydronaphthalen-2-yl)pyridine: is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-ethyl-3,4-dihydronaphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethyl-3,4-dihydronaphthalen-2-yl)pyridine typically involves the reaction of 4-ethyl-3,4-dihydronaphthalen-2-yl halide with pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, bases like potassium carbonate or sodium hydride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and resins, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 3-(4-ethyl-3,4-dihydronaphthalen-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which
Properties
Molecular Formula |
C17H17N |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-(4-ethyl-3,4-dihydronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C17H17N/c1-2-13-10-16(15-7-5-9-18-12-15)11-14-6-3-4-8-17(13)14/h3-9,11-13H,2,10H2,1H3 |
InChI Key |
FTBOKBNMIAPUAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=CC2=CC=CC=C12)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


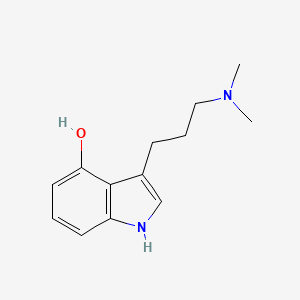
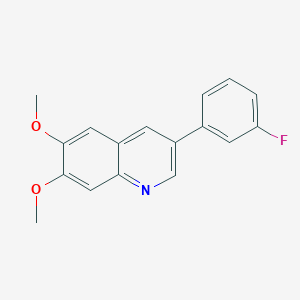
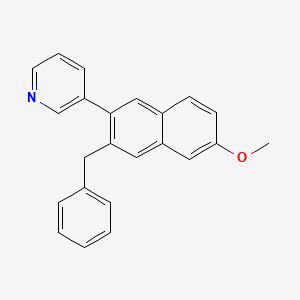
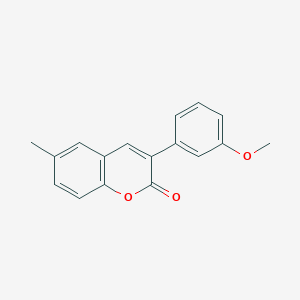
![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)
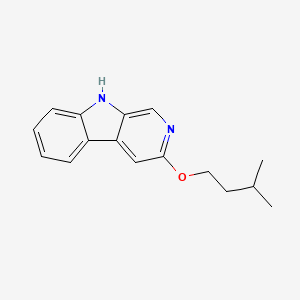

![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
